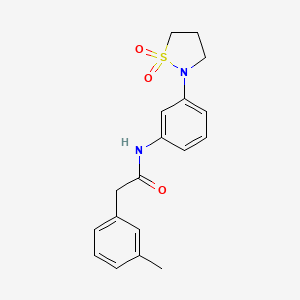

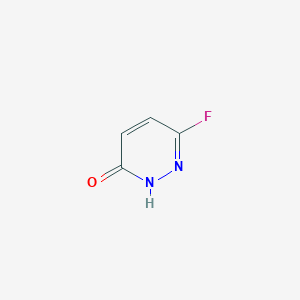

![molecular formula C25H18N4O2 B2420375 N-(4-(2-metil-4-oxopirido[2,3-d]pirimidin-3(4H)-il)fenil)-1-naftamida CAS No. 921521-63-3](/img/structure/B2420375.png)

N-(4-(2-metil-4-oxopirido[2,3-d]pirimidin-3(4H)-il)fenil)-1-naftamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide” is a chemical compound with the molecular formula C21H15N5O4 . It has an average mass of 401.375 Da and a monoisotopic mass of 401.112396 Da .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Aplicaciones Científicas De Investigación

- El material orgánico 4-metil-2-nitroanilina (que corresponde al compuesto dado) se ha cultivado con éxito como un monocristal utilizando la técnica de crecimiento de solución por evaporación lenta .

- El cristal exhibe un comportamiento dieléctrico normal, lo que lo hace adecuado para aplicaciones como el conmutación óptica .

- Los compuestos relacionados con la 4-metil-2-nitroanilina han mostrado actividad fungistática selectiva contra Aspergillus fumigatus y Candida albicans .

- Se ha explorado un enfoque de síntesis verde que involucra derivados de 4-metil-2-nitroanilina para la preparación de 2-oxo-1,2,3,4-tetrahidropirimidinas .

Materiales Ópticos No Lineales

Actividad Fungistática

Síntesis de Tetrahidropirimidinas

Solvente Eutéctico Verde para la Síntesis de Fármacos

Mecanismo De Acción

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , which plays a crucial role in the synthesis of nucleotides and DNA replication.

Mode of Action

It’s worth noting that compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to inhibit the activity ofdihydrofolate reductase (DHFR) . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth and proliferation.

Biochemical Pathways

The compound likely affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the synthesis of purine nucleotides and the amino acids serine and methionine, which are essential for DNA replication and cell division.

Result of Action

The inhibition of DHFR by this compound can lead to the disruption of DNA synthesis and cell division, potentially leading to cell death . This makes it a potential candidate for anti-tumor, antibacterial, and antifungal activities .

Análisis Bioquímico

Biochemical Properties

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide has been found to interact with a variety of enzymes and proteins. For instance, it has been associated with tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, and mammalian target of rapamycin . These interactions suggest that N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide may play a role in various biochemical reactions.

Cellular Effects

The effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is complex. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-1-naphthamide is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O2/c1-16-27-23-22(10-5-15-26-23)25(31)29(16)19-13-11-18(12-14-19)28-24(30)21-9-4-7-17-6-2-3-8-20(17)21/h2-15H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFOZVUBFRBCSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

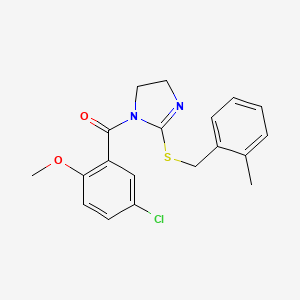

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)

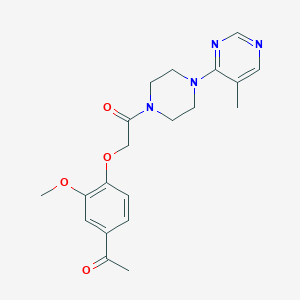

![5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2420294.png)

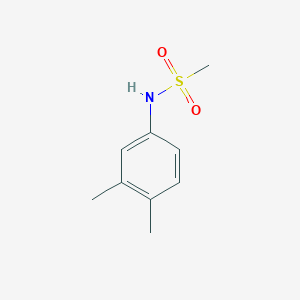

![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2420301.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2420308.png)

![N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B2420309.png)

![1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2420311.png)